molecular formula C6H12O B035064 2-Cyclopropylpropan-2-ol CAS No. 930-39-2

2-Cyclopropylpropan-2-ol

Cat. No.: B035064
CAS No.: 930-39-2
M. Wt: 100.16 g/mol
InChI Key: ITQVACMQJLOIDS-UHFFFAOYSA-N
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Description

2-Cyclopropylpropan-2-ol is an organic compound with the molecular formula C6H12O. It is a cyclopropane derivative, characterized by a cyclopropyl group attached to a propan-2-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopropylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The reaction proceeds under mild conditions, typically at room temperature, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclopropylmethyl ketone using a metal catalyst such as palladium on carbon (Pd/C). This method offers higher efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropylmethyl ketone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to cyclopropylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromic acid or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed:

Scientific Research Applications

2-Cyclopropylpropan-2-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropylpropan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes that catalyze reactions involving cyclopropane rings. The cyclopropyl group imparts unique reactivity, allowing the compound to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Cyclopropylmethanol: Similar in structure but lacks the additional methyl group on the propanol moiety.

    Cyclopropylmethyl ketone: An oxidized form of 2-Cyclopropylpropan-2-ol.

    Cyclopropylmethyl chloride: A halogenated derivative of this compound.

Uniqueness: this compound is unique due to its combination of a cyclopropyl group and a secondary alcohol functional group. This combination imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance .

Properties

IUPAC Name

2-cyclopropylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2,7)5-3-4-5/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQVACMQJLOIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00306675
Record name 2-cyclopropylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-39-2
Record name 2-Cyclopropyl-2-propanol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyclopropylpropan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYCLOPROPYL-2-PROPANOL
Source European Chemicals Agency (ECHA)
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Record name 2-Cyclopropyl-2-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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